6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 201.7 g/mol. This compound is a fluorinated derivative of indanamine, featuring a fluorine atom at the 6th position and a methyl group at the 4th position of the indane ring structure. The presence of these substituents contributes to its unique chemical properties and potential biological activities.
These reactions allow for the modification of the compound to create derivatives with potentially altered properties.
Research indicates that 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential therapeutic effects on neurological disorders, acting as a building block for various pharmaceutical compounds. The fluorine atom enhances its binding affinity to biological targets, which may contribute to its efficacy in medicinal applications .
The synthesis of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps:
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications across various fields:
The mechanism of action for 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, which is crucial for its biological effects. Studies suggest that this compound may modulate the activity of certain biological pathways depending on its target .
Several compounds share structural similarities with 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1191908-44-7 | High |
| 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride | Not specified | Moderate |
| 6-chloro-4-methyl-2,3-dihydro-1H-inden-1-amino hydrochloride | Not specified | Moderate |
The uniqueness of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amino hydrochloride lies in its combination of both fluorine and methyl groups. This configuration enhances its stability and binding affinity while influencing solubility and reactivity compared to similar compounds. The distinct properties derived from these substituents make it a valuable candidate in medicinal chemistry and material science applications .